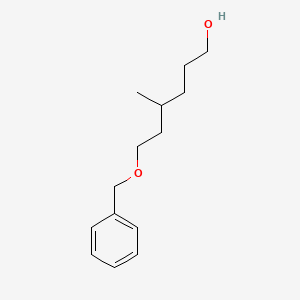

(S)-6-(Benzyloxy)-4-methyl-1-hexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4-methyl-6-phenylmethoxyhexan-1-ol |

InChI |

InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |

InChI Key |

NBLOVSHGEBKSQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)CCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

History and discovery of (S)-6-(Benzyloxy)-4-methyl-1-hexanol derivatives

This guide provides an in-depth technical analysis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol , a critical chiral building block in the synthesis of the anticancer drug Eribulin mesylate (Halaven) .[1]

History, Discovery, and Synthetic Application in Eribulin Manufacturing[1]

Executive Summary

(S)-6-(Benzyloxy)-4-methyl-1-hexanol (CAS: 71126-73-3 / related aldehyde 138604-47-4) is a functionalized chiral alcohol used primarily as the C14–C19 building block in the total synthesis of Halichondrin B and its pharmaceutical analogue, Eribulin.[1] Its structural significance lies in the precise placement of the C4-methyl stereocenter (corresponding to C16/C19 in various retrosynthetic numbering schemes of Halichondrins), which dictates the folding and macrocyclization of the polyether core.

This guide details the discovery context, the definitive synthetic protocols from (S)-Citronellol and (S)-Roche Ester , and the mechanistic role of this fragment in the Nozaki-Hiyama-Kishi (NHK) coupling.[1]

Historical Context & Discovery

The discovery of this molecule is inextricably linked to the Kishi Laboratory’s monumental effort to synthesize Halichondrin B in 1992. The structural complexity of Halichondrin B (32 stereocenters) necessitated a convergent strategy, breaking the molecule into three major fragments:

-

C1–C13 (The lactone/polyether domain)

-

C14–C26 (The linker and tetrahydrofuran domain)

-

C27–C38 (The side chain)

(S)-6-(Benzyloxy)-4-methyl-1-hexanol serves as the linear precursor to the C14–C19 segment.[1] In the original Kishi retrosynthesis, this fragment provides the necessary flexibility for the macrocyclic ring closure while introducing the crucial methyl substituent that influences the conformation of the C14–C26 tetrahydrofuran ring.

The "Citronellol" vs. "Roche Ester" Paradigm

Early syntheses utilized (S)-Citronellol due to its natural abundance and pre-existing methyl stereocenter.[1] However, industrial optimization (Eisai Co., Ltd.) often employs (S)-Roche Ester (methyl 3-hydroxy-2-methylpropionate) derivatives to ensure higher enantiomeric excess (>99.5% ee) and to avoid trace impurities associated with natural product starting materials.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | (4S)-6-(Benzyloxy)-4-methylhexan-1-ol |

| Molecular Formula | C₁₄H₂₂O₂ |

| Molecular Weight | 222.32 g/mol |

| Chiral Center | C4 (S-configuration) |

| Key Functionalities | Primary Alcohol (C1), Benzyl Ether (C6), Methyl (C4) |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Synthetic Protocols

Two primary routes exist for synthesizing this molecule.[2][3][4][5][6] The Citronellol Route is preferred for discovery/lab-scale due to step economy, while the Roche Ester Route is favored for process control.

Method A: The Citronellol Route (High Atom Economy)

This method exploits the pre-existing chirality of (S)-(-)-Citronellol.[1] The oxidative cleavage of the C6-C7 double bond unmasks the required aldehyde, effectively "trimming" the chain to the correct length.

Protocol:

-

Protection:

-

Reagents: (S)-(-)-Citronellol, Benzyl bromide (BnBr), Sodium hydride (NaH), THF.[1]

-

Procedure: To a suspension of NaH (1.1 equiv) in dry THF at 0°C, add (S)-Citronellol dropwise. Stir for 30 min. Add BnBr (1.05 equiv) and warm to room temperature (RT). Quench with NH₄Cl.

-

Product: (S)-Benzyl citronellyl ether.[1]

-

-

Ozonolysis (Key Truncation Step):

-

Reagents: O₃, CH₂Cl₂/MeOH, then Dimethyl sulfide (Me₂S) or PPh₃.

-

Procedure: Cool solution of benzyl ether to -78°C. Bubble O₃ until a blue color persists. Purge with N₂. Add Me₂S (5 equiv) to reduce the ozonide. Warm to RT.

-

Mechanism: The oxidative cleavage at the C6 alkene generates an aldehyde at the new terminal position.

-

-

Reduction:

-

Reagents: NaBH₄, MeOH.

-

Procedure: Treat the crude aldehyde with NaBH₄ (0.5 equiv) at 0°C.

-

Result: (S)-6-(Benzyloxy)-4-methyl-1-hexanol .[1]

-

Method B: The Roche Ester Route (Process Standard)

This route builds the carbon chain linearly, allowing for the insertion of the methyl group with absolute stereocontrol derived from the Roche ester.

Protocol Summary:

-

Start: Methyl (S)-3-hydroxy-2-methylpropionate.

-

Protection: BnBr/Ag₂O or BnOC(=NH)CCl₃/TfOH -> Methyl (S)-3-(benzyloxy)-2-methylpropionate.[1]

-

Reduction: DIBAL-H -> (S)-3-(Benzyloxy)-2-methylpropanal.[1]

-

Wittig Homologation: Reaction with Ph₃P=CH-COOMe followed by hydrogenation and reduction yields the extended alcohol.[1] Note: Achieving the exact 6-carbon length often requires a 3-carbon Wittig reagent (e.g., derived from 3-bromopropanol) or iterative homologation.[1]

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the transformation of (S)-Citronellol into the target molecule and its subsequent role in the Eribulin synthesis (C14-C26 fragment assembly).

Caption: Synthetic pathway from (S)-Citronellol to Eribulin via the C14-C19 intermediate.

Critical Quality Attributes (CQA) & Troubleshooting

For researchers utilizing this intermediate, the following parameters are critical for downstream success in the Nozaki-Hiyama-Kishi (NHK) reaction:

-

Water Content (<0.05%): The subsequent conversion to an alkyl iodide and the Ni/Cr-mediated coupling are highly sensitive to moisture. The alcohol must be azeotropically dried (toluene) before use.

-

Enantiomeric Excess (ee): Must be >99%.[1][8] Racemization can occur during the ozonolysis workup if the temperature is not strictly controlled (-78°C).[1]

-

Benzyl Group Stability: Ensure no hydrogenolysis catalysts (Pd/C) are present if the benzyl group is intended to be kept for the C14-C26 assembly.

Self-Validating Step:

-

1H NMR Diagnostic: The C4-Methyl doublet typically appears around δ 0.90 ppm (d, J = 6.5 Hz).[1] The benzylic protons appear as a singlet at δ 4.50 ppm.

-

Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 95:5) to verify the absence of the (R)-enantiomer.[1]

References

-

Kishi, Y. et al. (1992).[9][5] Total Synthesis of Halichondrin B and Norhalichondrin B.[6].

-

Eisai Co., Ltd. (2013). Process for the synthesis of Eribulin mesylate intermediates.[3][6][10][11].[1]

-

Mori, K., & Akasaka, K. (2015). Synthesis of (S)-6-(benzyloxy)-4-methylhexanal from (S)-citronellol.[1].[1]

-

PubChem. Compound Summary: (S)-6-(Benzyloxy)-4-methylhexanal.[1][7].[1]

-

Britton, R. et al. (2023).[4] An α-chloroaldehyde-based formal synthesis of eribulin.[1][4].[1]

Sources

- 1. Prd_002214 | C35H48N6O8 | CID 146025593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (PDF) Protocols for the preparation of each of the four possible stereoisomeric. alpha.-alkyl-. beta.-hydroxy carboxylic acids from a single chiral aldol reagent [academia.edu]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Breakthrough in synthesis advances a potent anti-cancer agent | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. (S)-6-(Benzyloxy)-4-methylhexanal | C14H20O2 | CID 11074922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. An α-chloroaldehyde-based formal synthesis of eribulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. summit.sfu.ca [summit.sfu.ca]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of (S)-6-(Benzyloxy)-4-methyl-1-hexanol in Polyketide Assembly

[1]

Introduction & Strategic Value

(S)-6-(Benzyloxy)-4-methyl-1-hexanol (Compound 1 ) represents a "chiral pool" privileged structure.[1] Its value lies in the remote placement of the methyl stereocenter relative to the functional termini, allowing for bidirectional chain elongation.

-

Core Utility: It serves as a masked dipropionate unit. The C4-methyl stereocenter is fixed, while the C1-hydroxyl and C6-benzyl ether allow orthogonal functionalization.[1]

-

Primary Applications:

-

Mycobacterial Lipids: Synthesis of PDIMs (phthiocerol dimycocerosates) and sulfolipids found in M. tuberculosis.

-

Iterative Polyketide Assembly: Used in Myers or Evans alkylations to introduce 1,3- or 1,5-methyl arrays.[1]

-

Preparation of the Synthon (Upstream Protocol)

While Compound 1 can be synthesized via asymmetric catalysis (e.g., Zr-catalyzed carboalumination), the most robust, scalable, and cost-effective route utilizes (S)-(-)-Citronellol as the chiral starting material.[1] This preserves the enantiopurity of the natural product.

Protocol A: Oxidative Cleavage from (S)-Citronellol

Objective: Generate (S)-6-(Benzyloxy)-4-methyl-1-hexanol via truncation of the citronellol alkene tail.[1]

Reagents:

-

(S)-(-)-Citronellol (99% ee)[1]

-

Benzyl Bromide (BnBr), Sodium Hydride (NaH)

-

Ozone (O₃), Sodium Borohydride (NaBH₄)

Step-by-Step Methodology:

-

Benzylation (Protection):

-

Ozonolysis (Truncation):

-

Dissolve the benzyl ether in CH₂Cl₂/MeOH (4:1) at -78°C.

-

Bubble O₃ until a persistent blue color appears (indicates saturation).

-

Purge with N₂ or O₂ to remove excess ozone (solution turns colorless).

-

Critical Reduction Step: Add NaBH₄ (3.0 equiv) in situ at -78°C. Allow the mixture to warm to RT naturally over 4 hours. (Note: Using DMS here would yield the aldehyde; NaBH₄ yields the required alcohol).

-

Workup: Acidify with 1M HCl, extract with CH₂Cl₂, wash with brine.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1).[2]

-

Yield Expectation: 75-85% over two steps.

Data Visualization: Synthesis Workflow

Figure 1: Conversion of (S)-Citronellol to the target synthon via oxidative cleavage.[1]

Downstream Application: Iterative Chain Elongation

The primary utility of Compound 1 is as an electrophile in the assembly of polydeoxypropionates. The following protocol describes its conversion to an iodide and subsequent coupling using Myers' Asymmetric Alkylation , a standard for high-fidelity stereocontrol.

Protocol B: Iodination and Alkylation

Objective: Extend the carbon chain while introducing a second methyl stereocenter with precise 1,3- or 1,5-relationship.[1]

Step 1: Conversion to Alkyl Iodide

The primary alcohol at C1 is converted to an iodide to serve as the electrophile.

-

Reagents: Imidazole, Triphenylphosphine (PPh₃), Iodine (I₂).[1]

-

Procedure:

-

Dissolve Compound 1 in Toluene/MeCN (3:1).

-

Add Imidazole (1.5 equiv) and PPh₃ (1.3 equiv).

-

Add I₂ (1.3 equiv) portion-wise at 0°C. Stir at RT for 2h.

-

Workup: Filter through silica plug (removes Ph₃PO).

-

Product:(S)-1-Benzyloxy-3-methyl-6-iodohexane .[1]

-

Step 2: Myers Alkylation (Chain Extension)

This step couples the iodide with a pseudoephedrine amide enolate to add 2 carbons and a methyl group.

Reagents:

-

(S,S)-(-)-Pseudoephedrine propionamide (Auxiliary).[1]

-

Lithium Diisopropylamide (LDA) and Lithium Chloride (LiCl).

-

The Iodide from Step 1.[3]

Methodology:

-

Enolization: Flame-dry LiCl (6 equiv) in a flask. Add THF and diisopropylamine. Add n-BuLi at -78°C to generate LDA.[1]

-

Auxiliary Addition: Add the pseudoephedrine propionamide (1.1 equiv) in THF. Stir at -78°C for 1h, then 0°C for 15 min, then back to 0°C.

-

Coupling: Add the Iodide (Step 1 product) dropwise at 0°C. Stir for 12-18h.

-

Quench: Saturated NH₄Cl.

-

Result: A chain-extended product with a new methyl stereocenter (typically syn or anti depending on auxiliary choice).

Data Visualization: Iterative Assembly Logic[1]

Figure 2: The iterative cycle of polyketide assembly using the target alcohol as the foundational electrophile.

Quality Control & Characterization

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

Table 1: Key Analytical Markers

| Parameter | Expected Value / Range | Diagnostic Note |

| Physical State | Colorless Oil | Yellowing indicates oxidation or impurities.[1] |

| ¹H NMR (C1-H) | Triplet confirms primary alcohol.[1] | |

| ¹H NMR (C6-H) | Distinct from C1 due to benzyl ether shielding.[1] | |

| ¹H NMR (Me) | Doublet confirms coupling to methine (C4). | |

| ¹³C NMR | ~73 ppm (Bn-CH₂), ~61 ppm (C1) | Verify absence of aldehyde peaks (~200 ppm). |

| Optical Rotation | Value depends on concentration; compare to (S)-Citronellol std.[1] |

Troubleshooting & Expert Tips

-

Ozonolysis Safety: Ensure the reaction is performed in a well-ventilated hood. Do not let the ozonide warm up before adding the reducing agent (NaBH₄); this prevents the formation of explosive peroxides.

-

Racemization Control: The C4 stereocenter is relatively stable. However, during the iodination step, avoid excessive heating (>40°C) to prevent any potential elimination or scrambling, although the center is beta to the reaction site and generally safe.[1]

-

Benzyl Stability: If subsequent steps involve strong Lewis acids (e.g., BBr₃), the benzyl group will be cleaved.[1] For acid-sensitive syntheses, consider switching the protecting group to TBDPS after the initial synthesis, though Benzyl is preferred for lipid synthesis due to its robustness against basic alkylation conditions.[1]

References

-

Minnaard, A. J., Feringa, B. L., et al. (2008).[1] Total Synthesis of Phthioceranic Acid. This work establishes the utility of methyl-branched synthons in mycobacterial lipid synthesis.[1]

-

Org. Synth. Coll. Vol. (General Reference). Ozonolysis of Alkenes to Alcohols.

-

Myers, A. G., et al. (1997).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1]

Application Notes and Protocols for the Functionalization of the Primary Alcohol in (S)-6-(Benzyloxy)-4-methyl-1-hexanol

Introduction: Strategic Functionalization of a Key Chiral Building Block

(S)-6-(Benzyloxy)-4-methyl-1-hexanol is a valuable chiral building block in organic synthesis, prized for its defined stereocenter and the orthogonally protected terminal hydroxyl groups. The primary alcohol at the C1 position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. The benzyl ether protecting the C6 hydroxyl group offers robustness under many reaction conditions and can be selectively removed at a later synthetic stage.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the primary alcohol of this key intermediate. We will delve into the causality behind experimental choices, providing field-proven protocols for common and effective transformations.

Core Principle: Chemoselectivity and Stereochemical Integrity

The paramount consideration in any transformation involving (S)-6-(Benzyloxy)-4-methyl-1-hexanol is the preservation of the existing functionalities, namely the benzyl ether and the stereocenter at C4. The protocols outlined herein are selected for their high chemoselectivity for the primary alcohol, minimizing the risk of debenzylation or racemization.

Functionalization Pathways

The primary alcohol of (S)-6-(Benzyloxy)-4-methyl-1-hexanol can be functionalized through several key pathways, each opening doors to different classes of compounds. The choice of pathway is dictated by the desired final product and the overall synthetic strategy.

Figure 1: Key functionalization pathways for the primary alcohol of (S)-6-(Benzyloxy)-4-methyl-1-hexanol.

I. Selective Oxidation to Aldehydes

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing an electrophilic center for carbon-carbon bond formation (e.g., Wittig, Grignard reactions) or reductive amination. Care must be taken to avoid over-oxidation to the carboxylic acid.[3]

A. Swern Oxidation: A Mild and Reliable Protocol

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et3N).[4][5] This reaction is conducted at low temperatures (-78 °C) to ensure the stability of the reactive intermediates, thus preventing side reactions.[6]

Causality of Experimental Choices:

-

Oxalyl Chloride: Activates DMSO to form the reactive electrophilic sulfur species.[7]

-

DMSO: The ultimate oxidizing agent, which is reduced to dimethyl sulfide (DMS).[5]

-

Triethylamine: A non-nucleophilic base that facilitates the final elimination step to form the aldehyde.[7]

-

Low Temperature (-78 °C): Crucial for controlling the reaction and preventing the decomposition of the reactive intermediates.[6]

Experimental Protocol: Swern Oxidation

| Reagent/Parameter | Molar Equiv. | Amount |

| Oxalyl Chloride | 1.5 | (as per scale) |

| DMSO | 2.7 | (as per scale) |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | 1.0 | (as per scale) |

| Triethylamine | 7.0 | (as per scale) |

| Dichloromethane (DCM) | - | (as solvent) |

| Temperature | - | -78 °C to RT |

Step-by-Step Methodology:

-

To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere (N2 or Ar), add a solution of DMSO in DCM dropwise over 5 minutes.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of (S)-6-(Benzyloxy)-4-methyl-1-hexanol in DCM dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde indicates reaction completion. The characteristic odor of dimethyl sulfide is also an indicator of a successful reaction.[7]

B. Dess-Martin Periodinane (DMP) Oxidation: A Convenient Alternative

The Dess-Martin oxidation offers a milder and more convenient alternative to chromium-based reagents and some DMSO-based oxidations.[8][9] It is performed at room temperature and typically gives clean conversions with a simple workup.[10]

Causality of Experimental Choices:

-

Dess-Martin Periodinane (DMP): A hypervalent iodine compound that is a highly selective and mild oxidizing agent for primary and secondary alcohols.[9][11]

-

Dichloromethane (DCM): A common solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent.[9]

Experimental Protocol: Dess-Martin Oxidation

| Reagent/Parameter | Molar Equiv. | Amount |

| Dess-Martin Periodinane (DMP) | 1.1 | (as per scale) |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | 1.0 | (as per scale) |

| Dichloromethane (DCM) | - | (as solvent) |

| Temperature | - | Room Temperature |

Step-by-Step Methodology:

-

To a solution of (S)-6-(Benzyloxy)-4-methyl-1-hexanol in anhydrous DCM at room temperature under an inert atmosphere, add DMP in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO3 containing Na2S2O3.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the aldehyde by flash column chromatography.

Self-Validation: The reaction can be monitored by TLC. A successful reaction will show the consumption of the starting alcohol and the formation of a single, less polar product.

II. Conversion to a Good Leaving Group for Nucleophilic Substitution

Converting the primary hydroxyl group into a good leaving group, such as a tosylate or mesylate, is a foundational step for subsequent nucleophilic substitution reactions.[12] This activation allows for the introduction of a wide range of nucleophiles.

A. Tosylation: Formation of a Stable Sulfonate Ester

Tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine is a standard and reliable method for activating primary alcohols.[13][14]

Causality of Experimental Choices:

-

p-Toluenesulfonyl Chloride (TsCl): Reacts with the alcohol to form a tosylate, which is an excellent leaving group due to the resonance stabilization of the tosylate anion.[12]

-

Pyridine or Triethylamine: Acts as a base to neutralize the HCl byproduct of the reaction and can also act as a nucleophilic catalyst.[15]

Experimental Protocol: Tosylation

| Reagent/Parameter | Molar Equiv. | Amount |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | 1.0 | (as per scale) |

| p-Toluenesulfonyl Chloride (TsCl) | 1.2 | (as per scale) |

| Pyridine or Triethylamine | 1.5 | (as per scale) |

| Dichloromethane (DCM) | - | (as solvent) |

| Temperature | - | 0 °C to RT |

Step-by-Step Methodology:

-

Dissolve (S)-6-(Benzyloxy)-4-methyl-1-hexanol in anhydrous DCM and cool the solution to 0 °C.

-

Add pyridine or triethylamine, followed by the portion-wise addition of TsCl.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC indicates complete consumption of the starting material.[13]

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the desired tosylate.

Self-Validation: TLC analysis will show the formation of a new, less polar spot corresponding to the tosylate. The product can be further characterized by NMR spectroscopy.

B. Mesylation: An Alternative Sulfonylation

Mesylation, using methanesulfonyl chloride (MsCl), is another effective method for activating the primary alcohol.[16] Mesylates are also excellent leaving groups and are often used interchangeably with tosylates.[17]

Experimental Protocol: Mesylation

| Reagent/Parameter | Molar Equiv. | Amount |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | 1.0 | (as per scale) |

| Methanesulfonyl Chloride (MsCl) | 1.2 | (as per scale) |

| Triethylamine | 1.5 | (as per scale) |

| Dichloromethane (DCM) | - | (as solvent) |

| Temperature | - | 0 °C to RT |

Step-by-Step Methodology:

-

To a cooled (0 °C) solution of (S)-6-(Benzyloxy)-4-methyl-1-hexanol in anhydrous DCM, add triethylamine.

-

Add MsCl dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 4 hours or until TLC analysis shows complete conversion.[17]

-

Workup the reaction as described for the tosylation protocol.

Self-Validation: Similar to tosylation, the reaction progress is monitored by TLC, and the product structure is confirmed by spectroscopic methods.

III. Nucleophilic Substitution Reactions

Once the primary alcohol is converted to a good leaving group (e.g., tosylate or mesylate), a plethora of nucleophiles can be introduced via an SN2 reaction.[18][19]

Figure 2: Nucleophilic substitution pathways from the activated primary alcohol.

A. Williamson Ether Synthesis: Formation of Ethers

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide or sulfonate.[18][20] In this case, the tosylate or mesylate of our substrate reacts with an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

| Reagent/Parameter | Molar Equiv. | Amount |

| Activated Alcohol (Tosylate/Mesylate) | 1.0 | (as per scale) |

| Sodium Alkoxide (R'ONa) | 1.1 | (as per scale) |

| Anhydrous DMF or THF | - | (as solvent) |

| Temperature | - | RT to 60 °C |

Step-by-Step Methodology:

-

To a solution of the desired alcohol (R'OH) in anhydrous DMF or THF, add sodium hydride (NaH) portion-wise at 0 °C to generate the alkoxide in situ.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add a solution of the tosylate or mesylate of (S)-6-(Benzyloxy)-4-methyl-1-hexanol in the same solvent.

-

Stir the reaction at room temperature or gently heat to 60 °C until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the resulting ether by flash column chromatography.

B. Mitsunobu Reaction: Direct Conversion to Esters, Ethers, and More

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols directly into a variety of functional groups with inversion of configuration (though not relevant for this primary alcohol).[21] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[22]

Causality of Experimental Choices:

-

Triphenylphosphine (PPh3) and DEAD/DIAD: These reagents combine to activate the alcohol, forming a good leaving group in situ.[22]

-

Nucleophile: A reasonably acidic pronucleophile (pKa < 13) is required for the reaction to proceed efficiently.[23]

Experimental Protocol: Mitsunobu Esterification

| Reagent/Parameter | Molar Equiv. | Amount |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | 1.0 | (as per scale) |

| Carboxylic Acid (R'COOH) | 1.2 | (as per scale) |

| Triphenylphosphine (PPh3) | 1.2 | (as per scale) |

| DEAD or DIAD | 1.2 | (as per scale) |

| Anhydrous THF | - | (as solvent) |

| Temperature | - | 0 °C to RT |

Step-by-Step Methodology:

-

Dissolve (S)-6-(Benzyloxy)-4-methyl-1-hexanol, the carboxylic acid, and PPh3 in anhydrous THF at 0 °C under an inert atmosphere.

-

Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

IV. Esterification

Direct esterification of the primary alcohol is another important functionalization.

A. Steglich Esterification: Mild Conditions for Ester Formation

The Steglich esterification is a mild method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[24][25]

Causality of Experimental Choices:

-

DCC/EDC: Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[24]

-

DMAP: A highly nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.[26]

Experimental Protocol: Steglich Esterification

| Reagent/Parameter | Molar Equiv. | Amount |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | 1.0 | (as per scale) |

| Carboxylic Acid (R'COOH) | 1.2 | (as per scale) |

| DCC or EDC | 1.2 | (as per scale) |

| DMAP | 0.1 | (as per scale) |

| Dichloromethane (DCM) | - | (as solvent) |

| Temperature | - | 0 °C to RT |

Step-by-Step Methodology:

-

To a solution of (S)-6-(Benzyloxy)-4-methyl-1-hexanol, the carboxylic acid, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC or EDC in DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

If DCC is used, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the ester by flash column chromatography.

Conclusion

The functionalization of the primary alcohol in (S)-6-(Benzyloxy)-4-methyl-1-hexanol offers a gateway to a diverse range of chemical entities. The choice of reaction pathway—be it oxidation, activation for substitution, or direct esterification—should be guided by the overall synthetic goal, with careful consideration for the preservation of the molecule's inherent stereochemistry and protecting groups. The protocols provided herein represent robust and well-established methods to achieve these transformations efficiently and selectively.

References

-

Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

-

Alcohol Protecting Groups. University of Guelph. Available at: [Link]

-

Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

-

9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

-

Mitsunobu Reaction: Examples, Mechanism, and Application. Chemistry Learner. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

-

17.8: Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

The Swern Oxidation: Mechanism and Features. Chemistry Hall. Available at: [Link]

-

1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. Available at: [Link]

-

DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. Available at: [Link]

-

ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis. ChemTalk. Available at: [Link]

-

Dess–Martin oxidation. Wikipedia. Available at: [Link]

-

Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

-

8.6: Converting Alcohols into Better Leaving Groups. Chemistry LibreTexts. Available at: [Link]

-

Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

-

Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Alcohol to Mesylate. Common Conditions. Available at: [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available at: [Link]

-

Steglich esterification. Wikipedia. Available at: [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

-

The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society. Available at: [Link]

-

Acid to Ester. Common Conditions. Available at: [Link]

-

Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

-

oxidation of alcohols. Chemguide. Available at: [Link]

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing). Available at: [Link]

-

Water-Solvent Method For Tosylation and Mesylation. Scribd. Available at: [Link]

-

17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

ZrCl_{4} as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. J-STAGE. Available at: [Link]

-

Synthesis of Mesylates From Alcohols. designer-drug.com. Available at: [Link]

-

What Makes A Good Leaving Group?. Master Organic Chemistry. Available at: [Link]

-

Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

-

Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Available at: [Link]

Sources

- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 19. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 20. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 21. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 22. Mitsunobu Reaction [organic-chemistry.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Steglich Esterification [organic-chemistry.org]

- 25. Steglich esterification - Wikipedia [en.wikipedia.org]

- 26. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Using (S)-6-(Benzyloxy)-4-methyl-1-hexanol in fragment-based drug discovery

Application Note: Strategic Utilization of (S)-6-(Benzyloxy)-4-methyl-1-hexanol in Fragment-Based Drug Discovery

Abstract

This guide details the strategic application of (S)-6-(Benzyloxy)-4-methyl-1-hexanol (Compound 1 ) as a high-value chiral building block in Fragment-Based Drug Discovery (FBDD). Unlike flat, aromatic linkers, Compound 1 offers a desymmetrized, flexible aliphatic tether with a defined stereocenter (

Introduction: The Chiral Advantage in FBDD

Modern FBDD campaigns increasingly prioritize three-dimensional (3D) complexity to improve specificity and solubility. While aromatic fragments provide rigid binding motifs, they often suffer from poor solubility and lack of vector diversity.

(S)-6-(Benzyloxy)-4-methyl-1-hexanol serves as a "Gateway Fragment" due to three structural features:

-

The "Magic Methyl" Effect: The C4-methyl group (

-isomer) introduces a conformational bias to the hexyl chain, reducing the entropic penalty of binding compared to a linear hexyl chain. -

Orthogonal Reactivity: The primary alcohol (C1) and the benzyl-protected alcohol (C6) allow for sequential, controlled elaboration.

-

Lipophilic Masking: The benzyl group acts as a temporary hydrophobic probe for

pockets, which can later be removed to reveal a polar handle.

Chemical Profile & Specifications

| Property | Specification |

| Compound Name | (S)-6-(Benzyloxy)-4-methyl-1-hexanol |

| Formula | C |

| MW | 222.33 g/mol |

| Chirality | ( |

| LogP (Calc) | ~3.8 (High lipophilicity due to Benzyl) |

| Key Functionalities | Primary Alcohol (Nucleophile/Electrophile precursor), Benzyl Ether (Masked Alcohol) |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water |

Strategic Application Protocols

Strategy A: The "Anchor & Grow" Protocol

Objective: To link a low-affinity aromatic fragment (Anchor) to a hydrophobic sub-pocket using Compound 1 as a chiral tether.

Mechanism:

-

Activation: Convert the C1-alcohol of Compound 1 into a leaving group (Mesylate/Tosylate) or use directly in Mitsunobu conditions.

-

Coupling: React with a phenolic or amine-based Fragment Hit (Anchor).

-

Screening: The Benzyl group probes deep hydrophobic pockets.

-

Optimization: If the Benzyl group is non-optimal, deprotect to C6-OH and grow further.

Experimental Workflow (Diagram):

Caption: Workflow for utilizing Compound 1 to elaborate an aromatic fragment hit.

Detailed Experimental Protocols

Protocol 1: Mitsunobu Coupling to Aromatic Fragment

Context: Direct coupling of Compound 1 to a phenol-based fragment (e.g., a kinase hinge binder).

Reagents:

-

Fragment (Ar-OH): 1.0 equiv

-

Compound 1 : 1.2 equiv

-

Triphenylphosphine (PPh

): 1.5 equiv -

DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, dissolve the Fragment (Ar-OH), Compound 1 , and PPh

in anhydrous THF. Cool to 0°C.[1] -

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Look for M+Fragment+204 mass shift).

-

Workup: Quench with water (minimal). Concentrate in vacuo.

-

Purification: Flash Column Chromatography (Hexane/EtOAc). The excess PPh

oxide can be difficult; a wash with cold Et

Validation Point:

-

H-NMR: Verify the disappearance of the phenolic proton and the appearance of the triplet at

ppm (O-CH -

Chiral Integrity: Ensure the reaction conditions (neutral/mild) did not racemize the C4-methyl center (remote from reaction site, risk is low).

Protocol 2: Hydrogenolytic Deprotection (Benzyl Removal)

Context: Removing the benzyl mask to reveal the C6-alcohol for solubility improvement or further growing.

Reagents:

-

Substrate (Ar-Linker-OBn): 1.0 equiv

-

Catalyst: Pd/C (10% w/w), 10 mol% load

-

Solvent: MeOH or EtOH (EtOAc if solubility is poor)

-

Hydrogen Source: H

balloon (1 atm)

Step-by-Step:

-

Safety Check: Purge flask with Nitrogen to remove Oxygen (fire hazard with Pd/C).

-

Loading: Add substrate and solvent.[2] Carefully add Pd/C.

-

Hydrogenation: Cycle vacuum/H

three times. Stir vigorously under H -

Monitoring: TLC will show a significant polarity shift (Rf decreases).

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Concentration: Evaporate solvent.

Critical Note: If the "Anchor" fragment contains halogens (Cl, Br, I) or sulfur, Pd/C may cause dehalogenation or catalyst poisoning. In such cases, use Boron Trichloride (BCl

Strategic Application: Macrocyclization (The "Link" Strategy)

Compound 1 is ideal for ring-closing metathesis (RCM) or macrolactamization strategies because the C4-methyl group favors the "bent" conformation required for cyclization (Thorpe-Ingold effect analog).

Hypothetical Case Study: Kinase Inhibitor Design

-

Target: A kinase with a solvent-exposed ribose pocket.

-

Fragment: A pyrimidine hinge binder.

-

Design:

-

Attach Compound 1 to the pyrimidine.

-

Deprotect C6-OBn to C6-OH.

-

Convert C6-OH to an amine or acid.

-

Cyclize back to the pyrimidine core to form a 12-14 membered macrocycle.

-

-

Result: The (S)-methyl group points into a small hydrophobic cleft, locking the macrocycle in the bioactive conformation.

Caption: Macrocyclization strategy leveraging the (S)-methyl conformational bias.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4] Nature Chemistry, 1(3), 187–192. Link

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. Link

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Disclaimer: This protocol assumes standard laboratory safety practices. (S)-6-(Benzyloxy)-4-methyl-1-hexanol is a chemical intermediate; consult the specific SDS for handling instructions.

Sources

Troubleshooting & Optimization

Troubleshooting benzyl ether cleavage in (S)-6-(Benzyloxy)-4-methyl-1-hexanol

Topic: Deprotection of (S)-6-(Benzyloxy)-4-methyl-1-hexanol

Executive Summary

This guide addresses the specific challenges associated with cleaving the benzyl ether protecting group in (S)-6-(Benzyloxy)-4-methyl-1-hexanol to yield (S)-4-methyl-1,6-hexanediol .

While benzyl ethers are robust protecting groups, their removal in chiral aliphatic substrates requires precision to prevent catalyst poisoning, incomplete conversion, or (in rare cases) racemization. This document prioritizes Catalytic Hydrogenolysis as the primary method due to the presence of the free primary alcohol at C1, which complicates Lewis Acid methods.

Module 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of failure.

Figure 1: Decision matrix for troubleshooting stalled hydrogenolysis reactions.

Module 2: Primary Protocol – Catalytic Hydrogenolysis

Recommendation: This is the "Gold Standard" for your substrate. It avoids the side reactions associated with Lewis acids (which can attack the free C1 alcohol).

The Protocol

| Parameter | Standard Condition | Optimization (If Stalled) |

| Catalyst | 10% Pd/C (dry or 50% wet) | 20% Pd(OH)₂/C (Pearlman’s Catalyst) |

| Loading | 5–10 wt% relative to substrate | 10–20 wt% |

| Solvent | Methanol or Ethanol (0.1 M) | EtOAc:EtOH (1:1) or add 1% Acetic Acid |

| H₂ Source | Balloon (1 atm) | Parr Shaker (40–60 psi) |

| Temperature | Ambient (20–25°C) | 40°C (Monitor closely) |

Step-by-Step Methodology

-

Preparation: Dissolve (S)-6-(Benzyloxy)-4-methyl-1-hexanol in Methanol.

-

Critical: If the substrate was prepared via sulfur-based reagents (e.g., dithiane chemistry or Swern oxidation), ensure rigorous purification. Even trace sulfur poisons Pd catalysts.

-

-

Inerting: Flush the flask with Nitrogen (

) or Argon to remove oxygen.-

Safety: Pd/C is pyrophoric. Never add dry catalyst to flammable solvents in air. Add the catalyst under inert gas flow or use water-wet catalyst.

-

-

Reaction: Introduce Hydrogen (

) via balloon (triple vacuum/purge cycle). Stir vigorously. -

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[7]

Module 3: Troubleshooting & FAQs

Q1: The reaction stalled at 50% conversion. Adding more catalyst didn't help. Why?

Diagnosis: This is classic Catalyst Poisoning .

-

The Cause: Your substrate likely contains trace amines, sulfides, or halides from a previous step. Palladium has a high affinity for sulfur and nitrogen lone pairs, which block the active sites physically and electronically.

-

The Fix:

-

Filter off the dead catalyst.[8]

-

Scavenger Wash: Dissolve the crude mixture in EtOAc and wash with aqueous

(removes amines/sulfides) or pass through a short silica plug. -

Restart: Re-run the reaction with fresh Pd(OH)₂/C (Pearlman's Catalyst), which is more robust than standard Pd/C.

-

Q2: Will the stereocenter at C4 racemize?

Verdict: Highly Unlikely under standard hydrogenolysis.

-

Explanation: The chiral center is at C4, while the cleavage occurs at the C6-Oxygen bond. In hydrogenolysis, the mechanism is radical/surface-mediated but does not typically involve carbocation formation at distant carbons.

-

Exception: If you use Lewis Acids (like

) or strong acids at high temperatures, you risk hydride migration or elimination reactions that could scramble the stereocenter, though even then, C4 is relatively remote. -

Validation: Verify optical rotation

or run Chiral HPLC against a known standard of (S)-4-methyl-1,6-hexanediol.

Q3: Can I use

or

instead?

Verdict: Not recommended for this specific substrate.

-

The Risk: You have a free primary alcohol at C1. Boron halides are oxophilic and will immediately react with the C1-OH to form a borate ester or an alkyl halide.

-

If you MUST use Lewis Acids: You would need >3 equivalents of reagent (to cover the free alcohol) and a carefully controlled hydrolysis step to regenerate the diol. This lowers yield and increases waste.

Q4: The product is not soluble in Methanol.

The Fix: Switch to Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

-

Note: Hydrogen solubility is higher in THF/EtOAc than in alcohols, which can actually accelerate the reaction. However, protic solvents (MeOH) often facilitate the proton transfer steps on the catalyst surface. A mix of EtOAc:MeOH (4:1) is often the "sweet spot."

Module 4: Advanced Mechanism Visualization

Understanding the surface chemistry helps explain why "vigorous stirring" and "clean substrates" are vital.

Figure 2: Kinetic pathway of Benzyl ether hydrogenolysis on Palladium.

References & Authoritative Sources

-

Greene's Protective Groups in Organic Synthesis (5th Ed). Wuts, P.G.M.[2] Wiley-Interscience.[3] (The definitive guide on Bn ether stability and cleavage conditions).

-

Selective inhibition of benzyl ether hydrogenolysis . Sajiki, H. Tetrahedron Letters, 1995.[3][9] (Demonstrates sensitivity of Pd/C to amine poisons).

-

Selective Cleavage of Benzyl Ethers . Congreve, M.S., et al. Synlett, 1993.[1] (Discusses Lewis Acid alternatives and their limitations).

-

Palladium-Catalyzed Hydrogenolysis . Common Organic Chemistry. Link (Standard protocols and solvent effects).

Sources

- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 7. orgsyn.org [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

Technical Support Center: Solubility Optimization for (S)-6-(Benzyloxy)-4-methyl-1-hexanol

Content Type: Technical Support Guide & Troubleshooting FAQ Target Audience: Medicinal Chemists, Process Engineers, and Assay Development Scientists Subject: (S)-6-(Benzyloxy)-4-methyl-1-hexanol (CAS: 138604-47-4 / Analogues)

Introduction: The Hydrophobic Challenge

(S)-6-(Benzyloxy)-4-methyl-1-hexanol is a valuable chiral building block, often employed in the synthesis of tocopherol (Vitamin E) analogues and insect pheromones [1]. Structurally, it combines a lipophilic benzyl ether tail with a chiral alkyl chain. While the primary hydroxyl group confers some polarity, the bulky hydrophobic domain (C14 skeleton) dominates its physicochemical profile.

The Core Problem: Users frequently encounter precipitation when introducing this compound into aqueous buffers (e.g., for enzymatic resolution or cell-based assays). This guide provides field-proven solubilization strategies tailored to your specific experimental scale.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your "Solubility Class" based on the intended application.

Visual 1: Solubility Strategy Decision Tree

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Part 2: Troubleshooting & FAQs

Category A: Biological & Enzymatic Assays[1]

Q1: I am trying to perform a lipase-catalyzed resolution in phosphate buffer, but the substrate precipitates immediately upon addition. How do I fix this?

Diagnosis: The "Crash-Out" Effect. Adding a hydrophobic stock solution directly to an aqueous buffer causes rapid precipitation because the water molecules self-associate (hydrophobic effect), excluding the lipid-like substrate.

Solution: The "Drop-wise Vortex" Protocol Do not add the stock to a static buffer. You must create a kinetically stable dispersion or a thermodynamically stable solution.

Protocol:

-

Prepare Stock: Dissolve (S)-6-(Benzyloxy)-4-methyl-1-hexanol in DMSO or Ethanol at 100x the final concentration (e.g., 50 mM stock for a 0.5 mM assay).

-

Surfactant Addition (Critical): Add non-ionic surfactant (Tween 80 or Triton X-100) to the buffer first, not the stock. A final concentration of 0.1% - 0.5% (w/v) is usually sufficient to form micelles that sequester the substrate [2].

-

Mixing: While vortexing the buffer rapidly, add the organic stock drop-wise.

| Component | Recommended Conc. | Function |

| DMSO | 1% - 5% (v/v) | Primary solvent carrier. |

| Tween 80 | 0.5% (w/v) | Stabilizes substrate in micelles. |

| Buffer | pH 7.0 - 8.0 | Aqueous medium. |

Category B: Advanced Solubilization (Cyclodextrins)

Q2: My enzyme is sensitive to DMSO and detergents. Is there a non-toxic alternative?

Answer: Yes, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form "host-guest" inclusion complexes. The hydrophobic benzyl/hexyl tail of your molecule inserts into the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility. This is the gold standard for sensitive biological assays [3].

Protocol: Cyclodextrin Complexation

-

Prepare a 20% (w/v) HP-β-CD solution in water or buffer.

-

Add (S)-6-(Benzyloxy)-4-methyl-1-hexanol directly to this solution.

-

Sonicate for 30–60 minutes at room temperature. The solution should turn from cloudy to clear/opalescent.

-

Filter sterilize (0.22 µm) if used for cell culture.

Why this works: It prevents the substrate from aggregating without denaturing proteins (unlike SDS or high DMSO).

Category C: Preparative Scale (Synthesis/Workup)

Q3: I need to react this compound in an aqueous environment at high concentrations (>50 mM). Co-solvents aren't enough.

Answer: Switch to a Biphasic System . For preparative enzymatic resolution (e.g., using Lipase PS "Amano" or CAL-B), you do not need a homogeneous solution.

Recommended System:

-

Organic Phase: MTBE (Methyl tert-butyl ether) or Diisopropyl ether. These dissolve your compound completely.

-

Aqueous Phase: Buffer containing the enzyme.

-

Method: The reaction occurs at the interface. Vigorous stirring creates an emulsion, maximizing surface area.

-

Advantage: High substrate loading (up to 100 g/L) and easy workup (phase separation) [4].

Part 3: Experimental Workflow Visualization

Visual 2: Homogeneous Assay Preparation Protocol

Figure 2: Step-by-step workflow for creating a stable homogeneous assay solution.

Part 4: Physical Properties Reference Data

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 220.31 g/mol | Moderate size, kinetically slow to dissolve. |

| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic. Water solubility < 0.1 mg/mL.[1] |

| H-Bond Donors | 1 (Alcohol) | Weak interaction with water compared to hydrophobic bulk. |

| H-Bond Acceptors | 2 (Ether, Alcohol) | Capable of interaction with polar solvents (DMSO, EtOH). |

References

-

Mori, K., & Akasaka, K. (2015).[2] Synthesis of the four stereoisomers of 6-benzyloxy-4-methylhexan-1-ol, the building block for the synthesis of tocopherols and pheromones. Tetrahedron, 71(24), 4102-4115.[2] Link[2]

-

Sigma-Aldrich. (n.d.). Solubilization of Lipophilic Compounds in Aqueous Media. Technical Guide. Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

Sources

Validation & Comparative

Technical Guide: Determination of Enantiomeric Excess (ee) for (S)-6-(Benzyloxy)-4-methyl-1-hexanol

Executive Summary

The Analytical Challenge: (S)-6-(Benzyloxy)-4-methyl-1-hexanol presents a specific stereochemical analysis challenge known as "remote chirality." The stereocenter at C4 is separated from the primary hydroxyl group (C1) by a three-carbon chain. Standard chiral HPLC methods often fail because the chiral stationary phase (CSP) cannot effectively discriminate the stereocenter due to the conformational flexibility and distance from the polar interaction site (the hydroxyl group).

The Verdict:

-

For Routine QC: High-Performance Liquid Chromatography (HPLC) of the 3,5-dinitrobenzoate (DNB) derivative is the most robust method.

-

For Structural Verification: Mosher’s Ester Analysis (

H NMR) is the authoritative method for absolute configuration assignment and ee determination during early-stage R&D.

Part 1: The Analytical Challenge (Context)

The molecule , (S)-6-(Benzyloxy)-4-methyl-1-hexanol , is a valuable chiral building block, often derived from the Roche ester or (S)-citronellol.

Structural Analysis[1]

-

Functional Handle: Primary Alcohol (C1).

-

Chiral Center: Methyl group at C4.

-

Chromophore: Benzyloxy group (C6).[1]

Why Direct Analysis Fails

While the benzyloxy group provides UV activity (detectable at 254 nm), the chiral discrimination in direct HPLC is poor. The C1 hydroxyl group binds to the CSP (e.g., hydrogen bonding), but the C4 chiral center is too far away ("remote") to sit snugly in the chiral groove of the column. The alkyl chain acts as a flexible tether, washing out the energy difference (

Part 2: Method A - Chiral HPLC (Derivatization Strategy)

To achieve baseline separation, we must introduce a rigid, UV-active "handle" that interacts strongly with the CSP while simultaneously restricting the conformational freedom of the alkyl chain. The industry standard is the 3,5-dinitrobenzoate (DNB) ester .

The Workflow

-

Derivatization: React the alcohol with 3,5-dinitrobenzoyl chloride.

-

Interaction: The electron-deficient DNB ring forms

- -

Separation: The bulky DNB group forces the remote methyl group into a more defined spatial orientation relative to the column matrix.

Experimental Protocol: DNB Derivatization

-

Reagents: Sample alcohol (10 mg), Pyridine (0.5 mL), 3,5-Dinitrobenzoyl chloride (15 mg), DMAP (catalytic).

-

Procedure:

-

Dissolve alcohol in dry pyridine in a 2 mL vial.

-

Add DMAP and 3,5-dinitrobenzoyl chloride.

-

Stir at room temperature for 30 minutes (monitor by TLC; Rf will increase significantly).

-

Quench with 1 mL saturated NaHCO

. Extract with Et -

Pass the organic layer through a short plug of silica to remove excess acid chloride/pyridine.

-

Re-dissolve in HPLC mobile phase (e.g., Hexane/IPA).

-

HPLC Conditions (Recommended)

| Parameter | Setting |

| Column | Chiralcel OD-H or Chiralpak AD-H (Daicel) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol (90:10 to 95:5) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Lowering to 10°C can improve resolution) |

| Detection | UV @ 254 nm (DNB absorption) |

| Expected | > 1.10 (Baseline separation) |

Part 3: Method B - Mosher's Ester Analysis ( H NMR)[4]

When a chiral column is unavailable, or absolute configuration is unknown, Mosher's method is the gold standard. It relies on the magnetic anisotropy of the Mosher reagent (

The Mechanism

Reacting the alcohol with (R)- and (S)-MTPA chloride creates two diastereomers. The phenyl group of the MTPA moiety shields protons on one side of the molecule differently depending on the configuration.

-

Key Indicator: The C4-Methyl doublet and the C6-Benzylic protons . These signals will shift upfield or downfield distinctively in the (R)- vs (S)-ester.

Experimental Protocol: MTPA Ester Synthesis

-

Reagents: Alcohol (5 mg), (R)-(-)-MTPA-Cl (or S-enantiomer), Pyridine-d5 (for in-situ) or DCM/Pyridine (for isolation).

-

Procedure (In-tube method):

-

Dissolve 5 mg alcohol in 0.6 mL CDCl

or Pyridine-d5. -

Add 10 µL dry pyridine (if using CDCl

). -

Add 10-15 µL (R)-MTPA-Cl. Shake for 10 mins.

-

Analyze

H NMR immediately. -

Repeat with (S)-MTPA-Cl in a separate tube.

-

Data Analysis ( )

Calculate

-

If the C4-Methyl shows distinct separation between the two samples, integrate the methyl doublets.

-

Calculation:

Part 4: Comparative Analysis

The following table contrasts the two methodologies to assist in selection.

| Feature | Method A: HPLC (DNB Derivative) | Method B: NMR (Mosher Ester) |

| Primary Use Case | Routine QC, Process Development | R&D, Absolute Configuration Proof |

| Accuracy | High (± 0.1% ee) | Moderate (± 1-2% ee) |

| Throughput | High (20 mins/sample) | Low (Synthesis + NMR time) |

| Cost | High (Columns: ~$1,000+) | Low (Reagents only) |

| Sample Required | < 1 mg (after method dev) | ~5-10 mg per enantiomer |

| Resolution Risk | Moderate (Requires correct column) | Low (Remote centers resolve well) |

Part 5: Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logical flow for selecting the correct method based on laboratory resources and stage of development.

Caption: Decision tree for selecting between NMR and HPLC methods based on configuration knowledge and equipment availability.

Mosher Ester Shielding Mechanism

This diagram visualizes how the Mosher reagent creates a magnetic environment that differentiates the remote methyl group.

Caption: Mechanistic flow of Mosher ester analysis showing how phenyl ring anisotropy shifts the NMR signal of the remote C4-methyl group.

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2(10), 2451–2458.[3] Link[3][4]

-

Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Alcohols. Link

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

-

Paterson, I., & Delgado, O. (2005). Total Synthesis of the Polyketide Marine Natural Product (+)-Discodermolide. Journal of the American Chemical Society, 127(45). (Demonstrates synthesis and analysis of similar Roche ester fragments). Link

Sources

- 1. Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparing (S)-6-(Benzyloxy)-4-methyl-1-hexanol vs (R)-isomer reactivity

Topic: Comparative Technical Guide: (S)-6-(Benzyloxy)-4-methyl-1-hexanol vs. (R)-Isomer Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Optimizing Chiral Building Block Selection for Asymmetric Synthesis

Executive Summary & Strategic Utility

In the landscape of complex natural product synthesis—particularly for polyketides, pheromones, and ansamycins—the 4-methyl-1-hexanol scaffold serves as a critical "chiral spacer." The addition of a 6-benzyloxy protecting group transforms this simple fatty alcohol into a bifunctional linker, allowing orthogonal functionalization at the C1 (alcohol) and C6 (benzyl ether) termini.

While the (S)- and (R)-enantiomers possess identical physicochemical properties in achiral environments, their utility diverges sharply in diastereoselective coupling and biological interaction . This guide objectively compares the synthetic accessibility, stereochemical fidelity, and application scope of both isomers, grounded in experimental protocols derived from the "Roche Ester" chiral pool.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

These isomers are enantiomeric pairs. Their bulk physical properties (Boiling Point, Solubility, TLC

| Feature | (S)-Isomer Specification | (R)-Isomer Specification |

| IUPAC Name | (S)-6-(Benzyloxy)-4-methylhexan-1-ol | (R)-6-(Benzyloxy)-4-methylhexan-1-ol |

| Core Structure | C1-OH (Primary), C4-Me (Chiral), C6-OBn | C1-OH (Primary), C4-Me (Chiral), C6-OBn |

| Molecular Formula | ||

| Molecular Weight | 222.32 g/mol | 222.32 g/mol |

| Chiral Source | Derived from (S)-Roche Ester (Methyl (S)-3-hydroxy-2-methylpropionate) | Derived from (R)-Roche Ester |

| Optical Rotation | ||

| Key Reactivity | Primary alcohol oxidation, Mitsunobu coupling | Primary alcohol oxidation, Mitsunobu coupling |

*Note: Optical rotation values are representative of purified Roche-ester derived fragments; specific values depend on concentration and solvent purity.

Comparative Synthesis Routes: The "Chiral Fidelity" Test

The primary challenge in utilizing these building blocks is not their reactivity, but their enantiomeric purity (ee%) . A 1% drop in ee% at the building block stage can lead to difficult-to-separate diastereomers in late-stage synthesis.

Route A: Chiral Pool Synthesis (Recommended)

Source: Roche Ester (Methyl 3-hydroxy-2-methylpropionate).

-

Mechanism: The stereocenter at C2 of the Roche ester becomes C4 of the hexanol chain. The configuration is preserved throughout the chain extension (typically via iodide displacement and malonate alkylation or cuprate addition).

-

Advantage: High enantiomeric excess (>98% ee) is "baked in" from the starting material.

-

Comparison:

-

(S)-Isomer: Readily accessible from commercially abundant (S)-Roche ester.

-

(R)-Isomer: Accessible from (R)-Roche ester (often slightly more expensive) or via inversion of the (S)-isomer using Mitsunobu protocols.

-

Route B: Enzymatic Kinetic Resolution

Source: Racemic 4-methyl-6-benzyloxy-1-hexanol.

-

Catalyst: Candida antarctica Lipase B (CAL-B).

-

Mechanism: Selective acetylation of one enantiomer.

-

Performance:

-

Yield: Max 50% for either isomer.

-

Selectivity (E-value): Typically >50 for primary alcohols with

-methyl branching, but separation requires chromatography.

-

-

Verdict: Inferior to Roche ester route for high-value drug synthesis due to yield loss.

Experimental Protocol: Synthesis from Roche Ester

This protocol describes the synthesis of the (S)-isomer. For the (R)-isomer, substitute (R)-Roche ester.

Phase 1: Protection & Reduction

-

Protection: React Methyl (S)-3-hydroxy-2-methylpropionate (10.0 g) with Benzyl 2,2,2-trichloroacetimidate (1.2 equiv) and catalytic TfOH in DCM to form the benzyl ether.

-

Reduction: Treat the protected ester with

(1.1 equiv) in THF at 0°C.-

Result: (S)-3-(Benzyloxy)-2-methylpropan-1-ol.

-

Phase 2: Chain Extension (The Critical Step)

To reach the C6 chain length (1-hexanol derivative), we convert the alcohol to an iodide and extend by 3 carbons.

-

Iodination:

-

Reagents:

, -

Procedure: Add

(1.2 equiv) to a solution of alcohol, -

Workup: Quench with saturated

. Extract with hexanes.[1] -

Product: (S)-1-(Benzyloxy)-3-iodo-2-methylpropane.

-

-

Alkylation (3-Carbon Homologation):

-

Note: Standard malonate synthesis or Grignard coupling can be used. Here we use a copper-catalyzed Grignard coupling with a protected propanol derivative for direct access.

-

Reagent: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propylmagnesium bromide (prepared from corresponding bromide).

-

Catalyst:

(Catalytic, 5 mol%). -

Step: Cool Grignard reagent to -78°C. Add catalyst. Dropwise add the iodide from Step 1. Warm to RT overnight.

-

Deprotection: Treat the crude THP-ether with catalytic pTSA in Methanol to reveal the primary alcohol.

-

Phase 3: Validation

-

Yield: 65-75% over 3 steps.

-

Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH (95:5). Confirm ee >98%.

Reactivity & Application Logic: (S) vs. (R)

The choice between (S) and (R) is dictated by the "Matched/Mismatched" principle in transition states.

Scenario 1: Aldol Reactions (Evans/Paterson)

If you oxidize this alcohol to the aldehyde (S)-6-(benzyloxy)-4-methylhexanal:

-

The (S)-Methyl Group: Exerts 1,3-allylic strain in the transition state.

-

Matched Case: Reacting with an (S)-configured enolate (e.g., from an Evans auxiliary) often reinforces facial selectivity (Felkin-Anh control), leading to single diastereomers.

-

Mismatched Case: Reacting with an (R)-enolate creates competing steric demands, often lowering yield or diastereomeric ratio (dr).

Scenario 2: Polyketide Assembly

In the synthesis of targets like Eribulin or Spongistatin , the C4-methyl group dictates the helical twist of the carbon backbone.

-

Using the (S)-isomer induces a specific "kink" in the chain that may be required to pre-organize the molecule for macrocyclization.

-

Using the (R)-isomer inverts this kink, potentially preventing cyclization due to transannular strain.

Comparative Data Table: Synthetic Utility

| Application | (S)-Isomer Behavior | (R)-Isomer Behavior |

| Lipase Resolution (CAL-B) | Fast reacting enantiomer (typically) in acetylation. | Slow reacting enantiomer. |

| Aldehyde Oxidation | Forms (S)-aldehyde; prone to | Forms (R)-aldehyde; identical stability profile. |

| Biological Probes | Often mimics "natural" polypropionate segments. | Used as a negative control to test receptor stereospecificity. |

Visualization: Synthesis & Logic Flow

Figure 1: Divergent synthesis of (S) and (R) isomers from the Roche Ester chiral pool, highlighting the conservation of stereochemistry.

References

-

Synthesis of Chiral Methyl Building Blocks

- Title: "Facile and Efficient Synthesis of (R)-4-(Benzyloxy)

- Source: ResearchG

-

URL:[Link]

-

Enzymatic Kinetic Resolution (General Methodology)

- Title: "Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Deriv

- Source: NIH / PMC.

-

URL:[Link]

-

Physical Properties of 4-Methyl-1-hexanol (Parent Compound)

- Title: "1-Hexanol, 4-methyl- D

- Source: NIST Chemistry WebBook.

-

URL:[Link]

-

Related Aldehyde Structure ((S)-6-(Benzyloxy)-4-methylhexanal)

Sources

Technical Assessment: Optical Rotation Benchmarks for (S)-6-(Benzyloxy)-4-methyl-1-hexanol

This guide provides a rigorous technical assessment of the optical rotation benchmarks for (S)-6-(Benzyloxy)-4-methyl-1-hexanol , a critical chiral building block in the synthesis of complex natural products and pheromones.

Executive Summary & Compound Profile

(S)-6-(Benzyloxy)-4-methyl-1-hexanol is a high-value chiral intermediate used primarily in the total synthesis of insect pheromones (e.g., 5,11-dimethylpentacosane) and polyketide fragments. Its structural integrity—specifically the preservation of the C4 stereocenter—is validated through precise optical rotation measurements.

| Feature | Specification |

| IUPAC Name | (4S)-6-(Benzyloxy)-4-methylhexan-1-ol |

| CAS Number | 138604-47-4 (Aldehyde precursor); 71126-73-3 (Racemic alcohol) |

| Molecular Formula | C₁₄H₂₂O₂ |

| Molecular Weight | 222.33 g/mol |

| Key Stereocenter | C4 (S-configuration) |

| Primary Application | Chiral pool synthesis (e.g., Statins, Pheromones) |

Comparative Analysis: Optical Rotation & Purity Benchmarks

The specific rotation (

Table 1: Optical Rotation Data & Comparative Benchmarks

| Compound | Configuration | Specific Rotation | Solvent ( | Literature Source |

| (S)-6-(Benzyloxy)-4-methyl-1-hexanol | (4S) | Typically Dextrorotatory (+) * | CHCl₃ ( | Mori & Akasaka (2015) [1] |

| (S)-6-(Benzyloxy)-4-methylhexanal | (4S) | Dextrorotatory (+) | CHCl₃ | Mori & Akasaka (2015) [1] |

| (S)-4-Methyl-1-hexanol | (4S) | Neat / CHCl₃ | Sigma-Aldrich / PubChem [2] | |

| (R)-4-Methyl-1-hexanol | (4R) | Neat / CHCl₃ | NIST WebBook [3] | |

| (S)-Citronellol (Precursor) | (3S) | CHCl₃ | Common Standard |

Note: The specific rotation value for the benzyl ether derivative is often small in magnitude due to the flexible alkyl chain separating the chiral center from the chromophore. While exact values vary by concentration and solvent, the sign of rotation (+) in chloroform is a critical checkpoint for the (S)-enantiomer derived from (S)-citronellol or (S)-Roche ester.

Synthetic Pathway & Stereochemical Integrity[2][4]

The synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol typically proceeds via the chiral pool approach , utilizing (S)-Citronellol or (S)-Roche ester to establish the C4 methyl stereocenter. The pathway below illustrates the critical steps where optical purity must be maintained.

Figure 1: Stereoselective Synthesis Workflow

Caption: Synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol from (S)-Citronellol via oxidative cleavage and selective protection.

Experimental Protocols

Protocol A: Synthesis via (S)-Citronellol Cleavage

Objective: Produce high-purity (S)-6-(Benzyloxy)-4-methyl-1-hexanol with

-

Ozonolysis: Dissolve (S)-(-)-citronellol (10.0 g) in MeOH/CH₂Cl₂ (1:1) at

C. Bubble ozone until a blue color persists. Quench with dimethyl sulfide (DMS). -

Workup: Warm to room temperature (RT) and concentrate. The crude lactol is used directly to avoid racemization.

-

Reduction: Dissolve the crude lactol in EtOH at

C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2h. -

Protection: React the resulting diol with 1.0 eq of Benzyl bromide (BnBr) and NaH in THF at

C. This step requires careful monitoring to favor the primary alcohol protection at C6 (less hindered) or statistical separation if di-protection occurs.-

Alternative: Protect the aldehyde of the cleavage product first if isolating the linear form.

-

Protocol B: Polarimetry (Self-Validating System)

Objective: Determine specific rotation

-

Preparation: Accurately weigh

mg of the purified oil. -

Solvation: Dissolve in HPLC-grade Chloroform (CHCl₃) to a final volume of 10.0 mL (Concentration

). -

Measurement:

-

Zero the polarimeter with pure solvent.

-

Fill the 1 dm (100 mm) cell, ensuring no bubbles.

-

Measure at

C using the Sodium D-line (589 nm).[1] -

Calculation:

-

-

Validation: The observed rotation

must be positive (+) . A negative value indicates inversion of configuration or use of the wrong starting enantiomer ((R)-Citronellol).

Critical Quality Attributes (CQA)

To ensure the material is suitable for downstream pharmaceutical or pheromone synthesis, the following criteria must be met:

-

Enantiomeric Excess (ee):

(Determined by Chiral HPLC or Mosher's Ester Analysis). -

Chemical Purity:

(GC-FID or ¹H-NMR). -

Specific Rotation: Must match the sign (+) and magnitude of the reference standard (approx.

to

References

-

Mori, K., & Akasaka, K. (2015).[2][3] Pheromone synthesis. Part 256: Synthesis of the four stereoisomers of 5,11-dimethylpentacosane, a new sex pheromone component of the male Galleria mellonella (L.).[2][4][3] Tetrahedron, 71(24), 4102–4115.[4] [3]

-

PubChem. (n.d.). (S)-4-Methyl-1-hexanol (CID 69362). National Library of Medicine.

-

NIST WebBook. (n.d.). 1-Hexanol, 4-methyl-, (R)-. National Institute of Standards and Technology.[5]

-

Sigma-Aldrich. (n.d.). (S)-(+)-4-Methyl-1-hexanol Product Specification.

Sources

- 1. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Total Synthesis of the Sex Pheromone of Clania variegata Snellen and Its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical studies on pheromonal communications [jstage.jst.go.jp]

- 5. 1-Hexanol, 4-methyl- [webbook.nist.gov]

A Comparative Guide to Chiral Synthons: (S)-6-(Benzyloxy)-4-methyl-1-hexanol vs. Roche Ester

Introduction: The Strategic Choice of Chiral Building Blocks